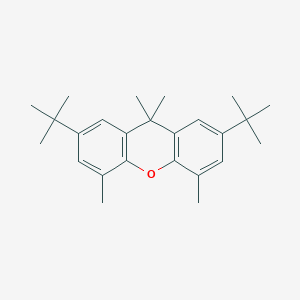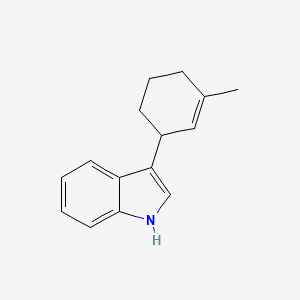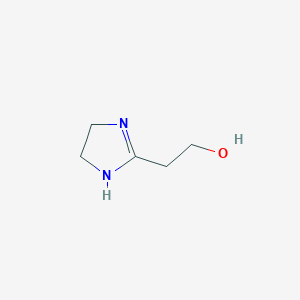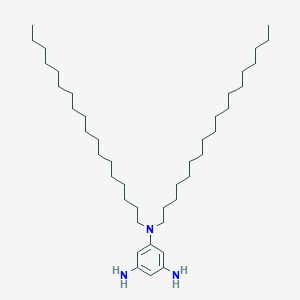
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- is a synthetic tetrapeptide composed of the amino acids D-tryptophan, L-histidine, D-phenylalanine, and L-arginine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (L-arginine) to a solid resin. Subsequent amino acids (D-phenylalanine, L-histidine, and D-tryptophan) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group using trifluoroacetic acid (TFA) to remove the protecting group .
Industrial Production Methods
Industrial production of this tetrapeptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Both methods require stringent control of reaction conditions to ensure high purity and yield. The choice of method depends on factors such as the scale of production, cost, and desired purity.
Chemical Reactions Analysis
Types of Reactions
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of D-tryptophan can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the imidazole ring of L-histidine.
Substitution: The amino groups of the peptide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of kynurenine derivatives from D-tryptophan.
Reduction: Reduced imidazole derivatives from L-histidine.
Substitution: Various substituted peptides depending on the nucleophile used.
Scientific Research Applications
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes such as enzyme activity and receptor binding.
Medicine: Explored for its therapeutic potential in treating conditions related to peptide hormone regulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- involves its interaction with specific molecular targets, such as receptors and enzymes. The peptide can bind to receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects. For example, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing physiological processes .
Comparison with Similar Compounds
Similar Compounds
L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophan: A similar tetrapeptide with all L-amino acids.
D-histidyl-D-phenylalanyl-D-arginyl-D-tryptophan: A tetrapeptide with all D-amino acids.
L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophan: A tetrapeptide with a mix of L- and D-amino acids.
Uniqueness
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- is unique due to its specific sequence of L- and D-amino acids, which can influence its biological activity and stability. The presence of D-amino acids can enhance resistance to enzymatic degradation, potentially increasing the peptide’s half-life and efficacy in biological systems .
Properties
CAS No. |
170103-04-5 |
|---|---|
Molecular Formula |
C32H40N10O5 |
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26+,27+/m0/s1 |
InChI Key |
CAYNQHPLZNPBIO-ALLMYJPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)



![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)

![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)


